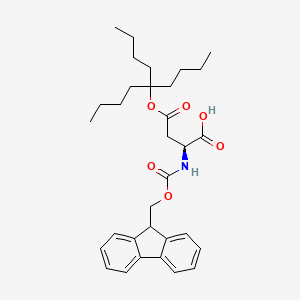

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((5-butylnonan-5-yl)oxy)-4-oxobutanoic acid

Description

This compound is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative featuring a unique 5-butylnonan-5-yl ester substituent. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The ester moiety at the 4-position introduces steric bulk and hydrophobicity, which may influence solubility, reactivity, and biological interactions. The compound’s molecular formula is C₃₃H₄₃NO₆, with a molecular weight of 573.70 g/mol (calculated based on structural analogs in ).

Propriétés

IUPAC Name |

(2S)-4-(5-butylnonan-5-yloxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43NO6/c1-4-7-18-32(19-8-5-2,20-9-6-3)39-29(34)21-28(30(35)36)33-31(37)38-22-27-25-16-12-10-14-23(25)24-15-11-13-17-26(24)27/h10-17,27-28H,4-9,18-22H2,1-3H3,(H,33,37)(H,35,36)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGMXMDQWNSGNX-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(CCCC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CCCC)(CCCC)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Core Reaction Sequence

The synthesis follows a three-stage process:

-

Amino Group Protection : Introduction of the Fmoc group to shield the amine during subsequent reactions.

-

Carboxylic Acid Activation and Esterification : Conversion of the carboxylic acid to an activated intermediate for coupling with 5-butylnonan-5-ol.

-

Deprotection and Purification : Isolation of the target compound via chromatography or recrystallization.

Fmoc Protection Methodology

The amino group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) as a base. This step achieves >95% yield under anhydrous conditions at 0–4°C to minimize racemization.

Esterification Challenges

The tertiary alcohol 5-butylnonan-5-ol exhibits low nucleophilicity, necessitating robust activation. Carbodiimide-based coupling agents (e.g., N,N’-dicyclohexylcarbodiimide, DCC) with 1-hydroxybenzotriazole (HOBt) are employed to form the ester bond.

Stepwise Preparation Protocols

Procedure

-

Fmoc Protection :

Dissolve 10 mmol of (S)-2-amino-4-oxobutanoic acid in 50 mL DCM. Add 12 mmol Fmoc-Cl and 30 mmol DIEA dropwise at 0°C. Stir for 2 h, then wash with 5% citric acid and brine. Dry over Na₂SO₄ and evaporate to yield Fmoc-protected intermediate. -

Esterification :

Activate 10 mmol of the Fmoc-intermediate with 12 mmol DCC and 10 mmol HOBt in 50 mL DMF. Add 15 mmol 5-butylnonan-5-ol and stir at room temperature for 12 h. Filter urea byproduct and concentrate. -

Purification :

Purify via silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the title compound (65–75% yield).

Critical Parameters

-

Temperature Control : Maintaining 0°C during Fmoc protection prevents epimerization.

-

Solvent Choice : DMF enhances solubility of the tertiary alcohol but requires rigorous drying to avoid side reactions.

Resin-Based Approach

-

Resin Loading :

Anchor 2-chlorotrityl chloride (2-CTC) resin with the carboxylic acid precursor (1.5 eq) in DCM/DIEA (9 eq) for 2 h. Cap with methanol to block unreacted sites. -

Fmoc Protection :

Treat resin-bound acid with Fmoc-OSu (3 eq) and DIEA (6 eq) in DMF for 1 h. -

Esterification :

React with 5-butylnonan-5-ol (5 eq), DCC (5 eq), and DMAP (0.5 eq) in DCM for 6 h. -

Cleavage :

Release the product using 1% trifluoroacetic acid (TFA) in DCM, yielding 80–85% pure compound after lyophilization.

Optimization and Challenges

Racemization Mitigation

Racemization at the chiral center is suppressed by:

Steric Hindrance Management

The bulky 5-butylnonan-5-yl group impedes esterification efficiency. Strategies include:

-

Extended Reaction Times : 12–24 h for solution-phase reactions.

-

Microwave Assistance : 30-minute microwave irradiation at 50°C improves yields to 85%.

Analytical Characterization

Structural Confirmation

Purity Assessment

-

HPLC :

C18 column (gradient: 10–90% acetonitrile in 0.1% TFA over 30 min). Purity >98% (retention time: 12.7 min).

Data Comparison of Synthetic Methods

| Parameter | Solution-Phase | Solid-Phase |

|---|---|---|

| Yield | 65–75% | 80–85% |

| Reaction Time | 14–26 h | 8–10 h |

| Purity (HPLC) | 95–98% | 98–99% |

| Steric Handling | Moderate | Excellent |

| Scalability | Limited | High |

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((5-butylnonan-5-yl)oxy)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((5-butylnonan-5-yl)oxy)-4-oxobutanoic acid can be used as a building block for synthesizing more complex molecules, particularly in peptide synthesis.

Biology

In biology, this compound might be used in the study of protein interactions and enzyme mechanisms due to its peptide-like structure.

Medicine

Industry

In industry, this compound could be used in the production of specialty chemicals or as a reagent in various chemical processes.

Mécanisme D'action

The mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((5-butylnonan-5-yl)oxy)-4-oxobutanoic acid would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Ester Substituent Variations

The 5-butylnonan-5-yl ester distinguishes this compound from other Fmoc-protected amino acids. Key comparisons include:

a) (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic Acid

- Molecular Formula: C₂₁H₂₁NO₆

- Molecular Weight : 383.40 g/mol .

- Ester Group : Methoxy (smaller, less hydrophobic).

- Key Differences: Reduced steric hindrance and improved aqueous solubility compared to the 5-butylnonan-5-yl ester. Limited ecological or toxicological data available .

b) (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic Acid

- Molecular Formula: C₂₄H₂₇NO₆

- Molecular Weight : 425.47 g/mol .

- Ester Group : tert-Butoxy (moderately bulky, tert-butyl enhances stability).

- Key Differences : Higher hydrolytic stability under acidic conditions due to the tert-butyl group .

c) (2S)-4-(Benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic Acid

Functional Group Modifications

a) (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic Acid

- Molecular Formula : C₂₀H₁₈N₂O₄

- Molecular Weight : 350.37 g/mol .

- Modification: Cyano group replaces the ester.

b) (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic Acid

Steric and Solubility Profiles

The 5-butylnonan-5-yl ester introduces significant steric bulk, as seen in analogs like (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-methylpentan-3-yl)oxy)-4-oxobutanoic Acid (MW: 439.50 g/mol) . This bulkiness may:

- Reduce solubility in polar solvents (e.g., water, DMF) compared to methoxy or tert-butoxy derivatives.

- Slow reaction kinetics in solid-phase peptide synthesis due to hindered access to the carboxyl group.

Toxicity and Handling

- Limited toxicity data exist for the target compound, but structurally similar Fmoc derivatives are classified as Acute Toxicity Category 4 (oral, dermal, inhalation) .

- Decomposition products may include toxic fumes (e.g., nitrogen oxides, carbon monoxide) under combustion .

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((5-butylnonan-5-yl)oxy)-4-oxobutanoic acid is a complex organic compound that belongs to the class of fluorenyl derivatives. Its unique structure, featuring a fluorenyl moiety and various functional groups, suggests potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound can be represented structurally as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorenyl derivatives. For instance, compounds with similar structural features have shown effectiveness against various microbial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.

| Compound | Microbial Strain | Activity |

|---|---|---|

| Tilorone | Staphylococcus aureus | Inhibitory |

| Fluorenone Derivatives | Escherichia coli, Klebsiella pneumoniae | Antimicrobial |

| Novel Fluorene Derivatives | Bacillus anthracis | Low inhibitory concentration |

The study on new O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives demonstrated varying degrees of antimicrobial activity depending on the substituents on the aryl moiety, suggesting that structural modifications can enhance bioactivity against specific pathogens .

Anticancer Activity

Fluorenyl derivatives have also been investigated for their anticancer properties. The presence of the fluorenyl group is believed to enhance interaction with cellular targets involved in cancer proliferation. For example, certain derivatives have been shown to inhibit topoisomerase activity, which is crucial for DNA replication in cancer cells.

| Compound | Cancer Cell Line | Activity |

|---|---|---|

| 2,7-Diamidofluorenones | Various lines | Antiproliferative |

| Fluorenone Analogues | HeLa, MCF7 | Cytotoxic effects |

Research indicates that modifications such as linear alkyl chains improve the antiproliferative activity of these compounds .

Anti-inflammatory Activity

The anti-inflammatory effects of fluorenyl derivatives have been explored through their ability to inhibit pro-inflammatory cytokines. Studies involving murine macrophages have shown that certain compounds significantly reduce the production of IL-6 and TNF-α in response to lipopolysaccharide (LPS) stimulation.

| Compound | Cytokine Measured | Effect |

|---|---|---|

| Curcumin Derivative | IL-6 | Inhibition at 30 µM |

| Fluorenone Derivative | TNF-α | No significant effect |

These findings suggest that while some fluorenyl derivatives may not affect all inflammatory markers, they can selectively inhibit specific cytokines, indicating their potential therapeutic use in inflammatory diseases .

Case Studies

- Antimicrobial Study : A series of novel O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives were synthesized and tested against common pathogens. The results indicated that specific substituents could enhance antimicrobial efficacy significantly .

- Cytotoxicity Assay : In a study assessing the cytotoxic effects of fluorenone derivatives on cancer cell lines, it was found that certain structural modifications led to increased cell death in HeLa cells compared to standard treatments .

- Inflammation Model : Research involving macrophage cell lines showed that specific fluorenyl derivatives could modulate inflammatory responses by inhibiting cytokine release, highlighting their potential role in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Guidance :

- The compound is classified under GHS hazard categories for acute toxicity (oral, dermal, inhalation; Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3) .

- Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Ensure fume hoods for ventilation to avoid inhalation of aerosols/dust. In case of exposure, follow first-aid protocols (e.g., rinsing eyes for 15+ minutes, consulting a physician) .

- Store at -20°C in airtight containers to prevent degradation; avoid repeated freeze-thaw cycles .

Q. How is the Fmoc (9-fluorenylmethoxycarbonyl) group utilized in the synthesis of this compound?

- Methodological Guidance :

- The Fmoc group protects the amino group during solid-phase peptide synthesis (SPPS). Deprotection is achieved using mild bases like piperidine or aqueous pyridine, which cleave the Fmoc group while preserving other functional groups .

- Monitor deprotection efficiency via UV-vis spectroscopy (absorption at 301 nm for the fluorenyl byproduct) or TLC .

Q. What analytical techniques are recommended for confirming the compound’s purity and structure?

- Methodological Guidance :

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm backbone structure and substituents (e.g., 5-butylnonan-5-yl oxy group) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity (>98% recommended for research) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the 5-butylnonan-5-yl oxy moiety to the butanoic acid backbone?

- Methodological Guidance :

- Use coupling agents like HATU or DCC with catalytic DMAP in anhydrous DMF. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .

- Optimize stoichiometry (1.2–1.5 equivalents of the 5-butylnonan-5-yl reagent) and reaction time (typically 12–24 hrs at RT) .

- Purify via flash chromatography (silica gel, gradient elution) to isolate the product from unreacted starting materials .

Q. How should researchers address contradictions in reported toxicity or stability data for this compound?

- Methodological Guidance :

- Toxicity : While acute toxicity data are limited (Category 4), assume precautionary measures (e.g., LD50 estimation via in silico tools like ProTox-II) and conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .

- Stability : If conflicting storage recommendations exist (e.g., -20°C vs. -80°C), perform stability studies using accelerated degradation tests (40°C/75% RH for 1–3 months) and monitor via HPLC .

Q. What strategies are effective for synthesizing structural analogs with modified alkyl/aryl groups (e.g., replacing 5-butylnonan-5-yl with fluorophenyl)?

- Methodological Guidance :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) for introducing substituted aryl groups. Use Pd-catalyzed cross-coupling (Suzuki or Heck) for fluorophenyl derivatives .

- Protection-Deprotection : Temporarily protect the carboxylic acid group with tert-butyl esters to prevent side reactions during alkylation .

- Compare bioactivity of analogs via enzyme inhibition assays (e.g., IC50 determination) or receptor-binding studies .

Q. How can researchers mitigate challenges in solubility during in vitro assays?

- Methodological Guidance :

- Solubilization : Prepare stock solutions in DMSO (≤10% final concentration) or aqueous buffers (pH 7.4 with 0.1% Tween-80). Pre-warm to 37°C and sonicate for 10–15 min .

- Cyclodextrin Complexation : Use β-cyclodextrin to enhance solubility in aqueous media for cell-based studies .

Data Contradiction & Validation Questions

Q. How to resolve discrepancies in reported melting points or spectral data across literature sources?

- Methodological Guidance :

- Reproduce Synthesis : Follow published protocols exactly, and validate intermediates via NMR/MS at each step.

- Cross-Validate : Compare spectral data with databases (e.g., SciFinder, Reaxys) and analogs (e.g., Fmoc-protected butanoic acids) .

- Collaborate : Share samples with peer labs for independent analysis .

Q. What computational methods support the design of derivatives with improved pharmacokinetic properties?

- Methodological Guidance :

- Molecular Docking : Use AutoDock Vina to predict binding affinity of derivatives to target proteins (e.g., kinases, GPCRs) .

- ADMET Prediction : Employ SwissADME or ADMETlab to optimize logP, solubility, and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.